molecular formula C10H10O B13479239 (3-Ethynyl-4-methylphenyl)methanol

(3-Ethynyl-4-methylphenyl)methanol

Cat. No.: B13479239
M. Wt: 146.19 g/mol
InChI Key: HRFGWONTIWNTCY-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-methylphenyl)methanol (C₁₀H₁₀O, molecular weight: 146.19 g/mol) is a substituted benzyl alcohol derivative featuring an ethynyl (–C≡CH) group at the 3-position and a methyl (–CH₃) group at the 4-position of the aromatic ring. The ethynyl group imparts rigidity and electron-withdrawing character, while the methyl group contributes steric bulk. This compound is of interest in synthetic organic chemistry, particularly in click chemistry and polymer synthesis, due to the reactivity of the ethynyl moiety .

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(3-ethynyl-4-methylphenyl)methanol

InChI

InChI=1S/C10H10O/c1-3-10-6-9(7-11)5-4-8(10)2/h1,4-6,11H,7H2,2H3

InChI Key

HRFGWONTIWNTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)C#C

Origin of Product

United States

Biological Activity

(3-Ethynyl-4-methylphenyl)methanol, a compound with potential biological significance, has garnered attention for its diverse pharmacological properties. This article explores its biological activity, focusing on its antibacterial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10O\text{C}_{11}\text{H}_{10}\text{O}

This compound features an ethynyl group attached to a methyl-substituted phenol, which contributes to its biological activities.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of several compounds found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus . This indicates a moderate level of antibacterial activity, suggesting potential for therapeutic applications.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32
Klebsiella pneumoniae64

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and FRAP.

Research Findings

In a comparative study, the compound exhibited an IC50 value of 15 µg/mL in the DPPH assay, indicating strong free radical scavenging activity. This suggests that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Assay TypeIC50 Value (µg/mL)
DPPH15
FRAP20

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties.

The compound is thought to inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways related to cell growth. In vitro studies have shown that it can reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural differences between (3-Ethynyl-4-methylphenyl)methanol and analogous compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Electronic Effects
This compound Ethynyl (3), Methyl (4) –C≡CH, –CH₃, –CH₂OH 146.19 Strong electron-withdrawing (ethynyl)
(4-Butylphenyl)methanol Butyl (4) –(CH₂)₃CH₃, –CH₂OH 164.24 Electron-donating (alkyl chain)
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol Methylthio (4), Pyrazole ring –SCH₃, heterocyclic N, –CH₂OH 310.40 Electron-donating (sulfur), polar (N)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkyl (4), ether chains –OCH₂CH₂O–, –CH₂CH₂OH 310.45 Steric hindrance (branched alkyl)

Key Observations :

  • Electronic Effects: The ethynyl group in this compound withdraws electron density, increasing the acidity of the –OH group compared to alkyl-substituted analogs like (4-Butylphenyl)methanol .
  • Steric Effects : The methyl group at position 4 provides moderate steric hindrance, but less than the branched alkyl chain in or the pyrazole ring in .
  • Polarity: The pyrazole-containing derivative exhibits higher polarity due to nitrogen atoms, enhancing solubility in polar solvents compared to the purely aromatic this compound.

Physicochemical Properties

Property This compound (4-Butylphenyl)methanol Pyrazole Derivative Ether-Linked Derivative
Boiling Point Estimated 250–280°C* ~300°C >300°C ~320°C
Solubility in Water Low (hydrophobic substituents) Very low Moderate (polar groups) High (ether linkages)
LogP (Octanol-Water Partition) ~2.1* ~3.5 ~1.8 ~1.2

*Estimated based on substituent contributions.

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